molecular formula C21H22N6O4S B12129445 2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No.: B12129445
M. Wt: 454.5 g/mol
InChI Key: PZAYPBHJYDCTHM-UHFFFAOYSA-N
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Description

2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrrolo[3,2-b]quinoxaline core, which is a fused heterocyclic system, and is functionalized with various substituents that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between an o-phenylenediamine derivative and a suitable diketone can form the quinoxaline ring system.

    Functionalization: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions. The 3-carboxamide group can be introduced via amidation reactions.

    Substituent Addition: The 3-methoxypropyl and 4-sulfamoylphenyl groups are typically added through nucleophilic substitution or coupling reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxypropyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or sulfonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyrrolo[3,2-b]quinoxaline derivatives in various chemical reactions.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer, bacterial infections, or inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism would depend on the specific biological context, but it often involves binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another compound with a similar core structure but different substituents.

    Pyrrolo[3,4-c]quinolines: Compounds with a similar fused ring system but different functional groups.

Uniqueness

What sets 2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N6O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H22N6O4S/c1-31-12-4-11-24-21(28)17-18-20(26-16-6-3-2-5-15(16)25-18)27(19(17)22)13-7-9-14(10-8-13)32(23,29)30/h2-3,5-10H,4,11-12,22H2,1H3,(H,24,28)(H2,23,29,30)

InChI Key

PZAYPBHJYDCTHM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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